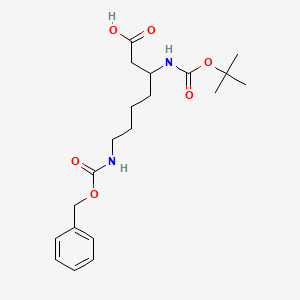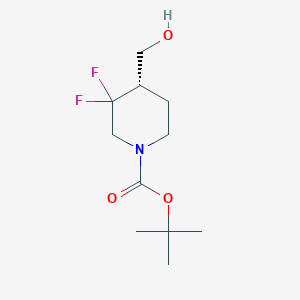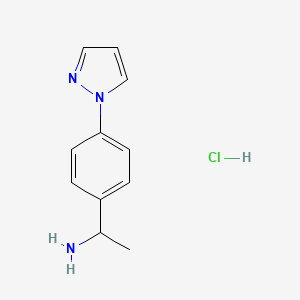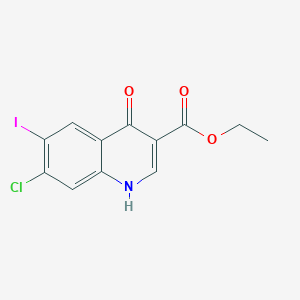
Ethyl 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-4-hydroxy-6-iodo-quinoline-3-carboxylic acid ethyl ester is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with chlorine, iodine, and hydroxyl groups, making it a versatile molecule for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-hydroxy-6-iodo-quinoline-3-carboxylic acid ethyl ester typically involves the reaction of 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid with appropriate halogenating agents. The reaction conditions often include the use of solvents such as dichloromethane or dichloroethane under an inert atmosphere . The process may involve multiple steps, including halogenation, esterification, and hydroxylation, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
7-Chloro-4-hydroxy-6-iodo-quinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The halogen groups can be reduced to form the corresponding hydroquinoline derivatives.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while substitution reactions can produce a variety of functionalized quinoline derivatives.
科学研究应用
7-Chloro-4-hydroxy-6-iodo-quinoline-3-carboxylic acid ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 7-Chloro-4-hydroxy-6-iodo-quinoline-3-carboxylic acid ethyl ester involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of DNA synthesis and cell division, making it a potential candidate for anticancer and antimicrobial therapies .
相似化合物的比较
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use as an antibacterial agent.
4-Hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester: Similar structure but lacks the iodine substitution.
Uniqueness
The presence of both chlorine and iodine atoms in 7-Chloro-4-hydroxy-6-iodo-quinoline-3-carboxylic acid ethyl ester makes it unique compared to other quinoline derivatives. This unique substitution pattern can enhance its reactivity and potential biological activity, making it a valuable compound for further research and development.
属性
分子式 |
C12H9ClINO3 |
|---|---|
分子量 |
377.56 g/mol |
IUPAC 名称 |
ethyl 7-chloro-6-iodo-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H9ClINO3/c1-2-18-12(17)7-5-15-10-4-8(13)9(14)3-6(10)11(7)16/h3-5H,2H2,1H3,(H,15,16) |
InChI 键 |
FUEADDMRMQVDMT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


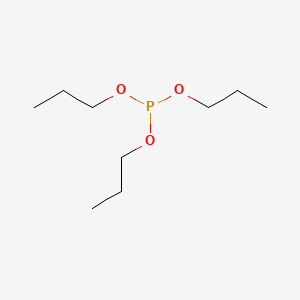
![5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B12095988.png)



![(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride](/img/structure/B12096010.png)
![[4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12096015.png)

![methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12096034.png)
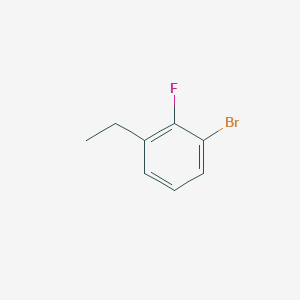
![1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzenesulfonate](/img/structure/B12096042.png)
